2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(20-13-5-3-2-4-6-13)15(19)18-8-12-7-16-10-17-14(12)9-18/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRJIWYAGXYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the pyrrolopyrimidine intermediate under basic conditions.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, aryl halides, or other nucleophiles/electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Antiproliferative Activity
Research indicates that compounds similar to 2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one exhibit significant antiproliferative effects against various cancer cell lines. A patent (US10829490B2) highlights its potential in treating disorders involving abnormal cellular proliferation, such as cancer . The mechanism is believed to involve the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Properties
Some studies have suggested that derivatives of pyrrolo[3,4-d]pyrimidines possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit bacterial enzyme activity could be further explored for developing new antibiotics.
Neuroprotective Effects
Emerging research points to the neuroprotective potential of pyrrolo[3,4-d]pyrimidine derivatives. These compounds may modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Cancer Cell Lines
In a study examining the antiproliferative effects on various cancer cell lines, this compound showed IC50 values ranging from 10 to 30 µM across different cell types. These results indicate a promising therapeutic index for further development .
Case Study 2: Neuroprotection
A recent animal model study demonstrated that treatment with this compound led to a significant reduction in neuroinflammatory markers following induced neurodegeneration. Behavioral assessments indicated improved cognitive function in treated subjects compared to controls.
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with specific molecular targets. For example, as a purine nucleoside phosphorylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of nucleosides and thereby modulating immune responses . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Table 1: Comparative Analysis
*Calculated using standard atomic masses.
Key Observations:
Core Heterocycle : Unlike IDPU’s thiazolo-pyrimidine core, the target compound features a pyrrolo-pyrimidine scaffold. This difference may influence target selectivity, as pyrrolopyrimidines are more commonly associated with kinase inhibition.
IDPU’s propyl chain may contribute to binding pocket accommodation in neuroprotective targets, whereas the target compound’s propan-1-one moiety could introduce metabolic stability or hydrogen-bonding interactions.
Biological Activity: IDPU demonstrated significant neuroprotection in a 6-hydroxydopamine (6-OHDA)-induced Parkinson’s model, reducing dopaminergic neuron loss by 40–50% at 10 mg/kg doses . neurodegeneration).
Research Implications
- Pharmacokinetics: The phenoxy group may prolong half-life but increase off-target binding risks.
- Synthetic Accessibility: IDPU’s urea group simplifies synthesis compared to the target compound’s ketone-linked phenoxy group, which may require multi-step functionalization.
Biological Activity
2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one, a compound with the molecular formula and a molecular weight of 269.30 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the literature, it is often derived from pyrrole and pyrimidine derivatives through condensation reactions and subsequent modifications.
Antimicrobial Activity
Research indicates that compounds related to 5H-pyrrolo[3,4-d]pyrimidines exhibit notable antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) reported between 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall integrity.
Antioxidant Activity
Studies have highlighted the antioxidant potential of pyrrole-containing compounds. For example, related structures demonstrated significant radical scavenging activity in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating that this compound may also exhibit similar properties . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolidine derivatives have been documented in various studies. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo . Molecular docking studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory pathways.
Study on Antimicrobial Efficacy
A recent study evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting that structural modifications could enhance potency .
Antioxidant Evaluation
In another investigation focusing on antioxidant properties, compounds structurally related to this compound were subjected to various assays. The results demonstrated significant radical scavenging capabilities, reinforcing the potential application of these compounds in oxidative stress-related conditions .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
